An In-depth Technical Guide to the Crystal Structure Analysis of Copper Hydroxide Nitrate
An In-depth Technical Guide to the Crystal Structure Analysis of Copper Hydroxide Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of copper hydroxide (B78521) nitrate (B79036), Cu₂(OH)₃NO₃. The document details the crystallographic parameters of its two primary polymorphic forms, outlines experimental protocols for its synthesis and structural characterization, and presents a logical workflow for crystal structure analysis.
Introduction to Copper Hydroxide Nitrate
Copper hydroxide nitrate is an inorganic compound that exists in two main polymorphic forms: a synthetically common monoclinic structure and a naturally occurring orthorhombic form known as the mineral gerhardtite.[1] The arrangement of atoms in these crystal lattices dictates the material's physical and chemical properties, making a thorough understanding of its crystal structure crucial for various applications, including in the development of new materials and potentially as a precursor in the synthesis of copper-based active pharmaceutical ingredients.
The fundamental structure of copper hydroxide nitrate consists of layers of copper hydroxide, [Cu₂(OH)₃]⁺, with nitrate ions (NO₃⁻) situated between these layers to maintain charge neutrality.[2] The copper ions are typically found in a distorted octahedral coordination environment.[3]
Crystallographic Data
The crystallographic data for both the monoclinic and orthorhombic (Gerhardtite) polymorphs of copper hydroxide nitrate are summarized below. This data is essential for phase identification and for understanding the precise atomic arrangement within the crystal lattice.
Monoclinic Copper Hydroxide Nitrate
The monoclinic form is the most commonly synthesized polymorph of copper hydroxide nitrate.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | ~5.60 Å |
| b | ~6.08 Å |
| c | ~6.93 Å |
| α | 90° |
| β | ~94.48° |
| γ | 90° |
Orthorhombic Copper Hydroxide Nitrate (Gerhardtite)
Gerhardtite is the naturally occurring mineral form of copper hydroxide nitrate.[4] Its crystal structure has been determined and is available in crystallographic databases.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.087(2) Å[4] |
| b | 13.813(4) Å[4] |
| c | 5.597(2) Å[4] |
| α, β, γ | 90° |
Selected Bond Lengths and Angles for Orthorhombic Cu₂(OH)₃NO₃ (Gerhardtite)
| Bond | Length (Å) | Angle | **Value (°) ** |
| Cu(1)-O(1) | 1.954 | O(1)-Cu(1)-O(4) | 93.3 |
| Cu(1)-O(4) | 1.961 | O(1)-Cu(1)-O(5) | 176.4 |
| Cu(1)-O(5) | 1.965 | O(4)-Cu(1)-O(5) | 88.9 |
| Cu(2)-O(5) | 1.938 | O(5)-Cu(2)-O(6) | 175.8 |
| Cu(2)-O(6) | 1.951 | O(5)-Cu(2)-O(H1) | 92.5 |
| N-O(1) | 1.261 | O(6)-Cu(2)-O(H1) | 88.7 |
| N-O(2) | 1.249 | O(1)-N-O(2) | 120.9 |
| N-O(3) | 1.233 | O(1)-N-O(3) | 119.3 |
| O-H(1) | 0.96 | O(2)-N-O(3) | 119.8 |
| O-H(2) | 0.96 | Cu(1)-O(5)-Cu(2) | 120.7 |
| O-H(3) | 0.96 |
Data calculated from the Crystallographic Information File (CIF) from the American Mineralogist Crystal Structure Database.[5]
Experimental Protocols
Synthesis of Copper Hydroxide Nitrate Crystals (Precipitation Method)
This protocol describes a common method for synthesizing copper hydroxide nitrate crystals suitable for powder X-ray diffraction analysis.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
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Sodium hydroxide (NaOH) or other suitable base
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Deionized water
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Beakers
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Magnetic stirrer and stir bar
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Büchner funnel and filter paper
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Drying oven
Procedure:
-
Prepare a copper nitrate solution: Dissolve a specific amount of copper(II) nitrate trihydrate in deionized water in a beaker to achieve a desired concentration (e.g., 0.5 M).
-
Prepare a base solution: In a separate beaker, prepare a solution of sodium hydroxide with a concentration calculated to achieve a specific OH⁻/Cu²⁺ molar ratio (typically between 1.0 and 1.5 for the formation of Cu₂(OH)₃NO₃).[6]
-
Precipitation: While vigorously stirring the copper nitrate solution at a constant temperature (e.g., 60°C), slowly add the sodium hydroxide solution dropwise. A pale blue-green precipitate of copper hydroxide nitrate will form.
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Aging: Continue stirring the suspension for a set period (e.g., 2 hours) to allow the crystals to grow and mature.
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Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Büchner funnel. Wash the collected solid several times with deionized water to remove any soluble impurities.
-
Drying: Dry the resulting powder in an oven at a low temperature (e.g., 65°C) for several hours until a constant weight is achieved.[2]
Crystal Structure Analysis by Powder X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique used to identify the crystalline phases and determine the structural properties of copper hydroxide nitrate.
Instrumentation:
-
Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54 Å)[7]
-
Sample holder
-
Data collection and analysis software
Procedure:
-
Sample Preparation: Finely grind the synthesized copper hydroxide nitrate powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 30-100 mA).[7][8]
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Goniometer Scan: Define the angular range for the scan, typically from a low 2θ angle (e.g., 10°) to a higher angle (e.g., 80°).[8]
-
Scan Parameters: Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).[7]
-
-
Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to confirm the presence of copper hydroxide nitrate and identify its polymorphic form.
-
Lattice Parameter Refinement: Use the positions of the diffraction peaks to refine the lattice parameters (a, b, c, α, β, γ) of the crystal structure.
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Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.
-
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the crystal structure analysis of copper hydroxide nitrate and the logical relationship between its synthesis and characterization.
Caption: Workflow for the synthesis and crystal structure analysis of copper hydroxide nitrate.
Caption: Influence of synthesis parameters on the crystal properties of copper hydroxide nitrate.
References
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 6. researchgate.net [researchgate.net]
- 7. researchpublish.com [researchpublish.com]
- 8. arxiv.org [arxiv.org]
